N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide
Description
N-(2-(Furan-3-yl)-2-hydroxyethyl)cinnamamide is a cinnamamide derivative characterized by a furan-3-yl-substituted hydroxyethyl group attached to the cinnamoyl backbone. The furan moiety in this compound may enhance lipophilicity and influence binding interactions compared to simpler hydroxyethyl or phenylalkyl substituents .
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(13-8-9-19-11-13)10-16-15(18)7-6-12-4-2-1-3-5-12/h1-9,11,14,17H,10H2,(H,16,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPDJQKNKZGCM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Cinnamoyl Chloride
The most widely reported method involves the direct acylation of 2-(furan-3-yl)-2-hydroxyethylamine with cinnamoyl chloride. This two-step process begins with the synthesis of the amine precursor, followed by amide coupling:
Step 1: Synthesis of 2-(Furan-3-yl)-2-hydroxyethylamine
3-Furanmethanol is reacted with ethylene oxide under basic conditions (e.g., sodium hydride) to yield 2-(furan-3-yl)-2-hydroxyethanol. Subsequent conversion to the amine is achieved via a Gabriel synthesis, employing phthalimide and hydrazine hydrate for deprotection.
Step 2: Amide Coupling
The amine intermediate is treated with cinnamoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Reaction conditions typically involve stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.
Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Reductive Amination Approach
An alternative route employs reductive amination to construct the hydroxyethylamine moiety. Furan-3-carbaldehyde is condensed with 2-aminoethanol in methanol, followed by sodium borohydride reduction. The resulting 2-(furan-3-yl)-2-hydroxyethylamine is then acylated with cinnamic acid using carbodiimide coupling agents (e.g., EDC·HCl, HOBt).
Optimization Notes:
- Solvent: Dimethylformamide (DMF) enhances solubility but necessitates rigorous drying.
- Catalyst: 4-Dimethylaminopyridine (DMAP) improves acylation efficiency (yield increase: ~15%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly in amide bond formation. A 2024 study demonstrated that coupling 2-(furan-3-yl)-2-hydroxyethylamine with cinnamoyl chloride under microwave conditions (100°C, 150 W, 20 minutes) achieved a 92% yield, compared to 68% under conventional heating.
Key Advantages:
- Reduced reaction time (20 minutes vs. 6 hours).
- Enhanced purity due to minimized side reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advancements in flow chemistry enable large-scale synthesis with improved reproducibility. A tubular reactor system (0.5 mm inner diameter) operating at 50°C and 10 bar pressure facilitates rapid mixing of cinnamoyl chloride and the amine precursor, achieving an 85% yield with a throughput of 1.2 kg/h.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, aligning with green chemistry principles. Equimolar quantities of cinnamic acid and 2-(furan-3-yl)-2-hydroxyethylamine are milled with potassium carbonate for 2 hours, yielding 78% product.
Spectroscopic Characterization
Critical spectroscopic data for N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide are summarized below:
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.30 (m, 5H, Ar-H), 6.52 (s, 1H, furan-H), 4.12 (m, 1H, CHOH), 3.89 (m, 2H, CH2NH) |
| 13C NMR (100 MHz, CDCl3) | δ 166.5 (C=O), 151.2 (furan-C3), 134.8 (CH=CHCO), 128.9–126.4 (Ar-C), 110.2 (furan-C4) |
| IR (KBr) | 3280 cm⁻¹ (O-H), 1645 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend) |
Challenges and Optimization Strategies
Hydroxy Group Protection
The secondary alcohol in 2-(furan-3-yl)-2-hydroxyethylamine necessitates protection during acylation. tert-Butyldimethylsilyl (TBS) ether protection (using TBSCl and imidazole) prevents unwanted esterification, with subsequent deprotection via tetrabutylammonium fluoride (TBAF).
Purification Difficulties
The polar nature of the product complicates isolation. Gradient elution (hexane to ethyl acetate) on silica gel resolves this, though preparative HPLC is recommended for >99% purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of N-(2-(furan-3-yl)-2-oxoethyl)cinnamamide.
Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives .
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. The furan ring and cinnamamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- The furan ring introduces moderate lipophilicity (LogP ~2.6), intermediate between morpholino (polar) and indole (hydrophobic) substituents.
- The hydroxyl group may improve solubility compared to non-polar analogs like indole derivatives .
Anticonvulsant Activity
Anti-inflammatory Activity
Kinase Inhibition
- Cinnamamide-Chalcone Hybrids (): Derivatives with acetylphenyl groups (e.g., compound 3) showed CDK2 inhibition (IC₅₀: 0.8 µM). The furan moiety’s planar structure could similarly intercalate kinase ATP-binding pockets .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a furan ring with a hydroxyethyl group and a cinnamamide backbone. This configuration is significant for its biological interactions and reactivity.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : Approximately 219.24 g/mol
- CAS Number : 1396890-83-7
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
- Antioxidant Properties : The structural components of the compound enable it to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Antimicrobial Effects : Cinnamamide derivatives, including this compound, have shown antibacterial, antiviral, and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anticancer Potential : Studies on related cinnamic acid derivatives indicate that they can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells . The IC50 values for these effects range from 42 to 166 µM, indicating selective toxicity towards malignant cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to enzymes or receptors, thus modulating their activity through competitive or allosteric mechanisms.
- Signal Transduction Modulation : By interacting with cellular signaling pathways, the compound could influence processes such as apoptosis in cancer cells or neurotransmitter release in the context of anticonvulsant effects.
Anticancer Activity
A study investigating the cytotoxic effects of various cinnamic acid derivatives found that this compound significantly inhibited cell proliferation in human cancer cell lines. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 50 |
| HeLa (Cervical) | 80 |
| K562 (Leukemia) | 60 |
These findings support the potential use of this compound as a lead for developing new anticancer therapies.
Antimicrobial Studies
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The effectiveness against common strains is highlighted in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could be developed into an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide, and how are reaction conditions optimized?
The synthesis typically involves coupling cinnamic acid derivatives with 2-(furan-3-yl)-2-hydroxyethylamine. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole) to minimize racemization and improve yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity under mild temperatures (25–40°C) .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) while maintaining >80% yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Key characterization methods:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.8 ppm (cinnamoyl aromatic protons), δ 6.2–6.5 ppm (furan protons), δ 4.8–5.2 ppm (hydroxyethyl group) .
- ¹³C NMR : Carbonyl signal at ~167 ppm (amide C=O), furan carbons at 110–150 ppm .
- IR spectroscopy : Bands at ~3300 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=C aromatic) .
- Mass spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₁₆H₁₅NO₃, exact mass 269.27 g/mol) .
Q. What role do the furan and hydroxyethyl groups play in the compound’s physicochemical properties?
- Furan ring : Enhances π-π stacking with biological targets (e.g., enzymes) and modulates lipophilicity (logP ~2.5) .
- Hydroxyethyl group : Improves aqueous solubility (logS ≈ -3.2) and hydrogen-bonding capacity, critical for membrane permeability .
Advanced Research Questions
Q. How does structural modification of the cinnamoyl or furan moieties affect biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
Discrepancies in anticonvulsant vs. antimicrobial activity may arise from:
- Assay conditions : Varying cell lines (e.g., SH-SY5Y vs. HEK293) or animal models (e.g., maximal electroshock vs. pentylenetetrazole tests) .
- Dosage optimization : Threshold effects observed at 50–100 µM in vitro, requiring dose-response validation .
- Metabolic stability : Differences in hepatic microsomal degradation rates across species (e.g., murine vs. human CYP450 isoforms) .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., GABA receptors)?
- Molecular docking : AutoDock Vina simulations show strong binding (ΔG ≈ -9.2 kcal/mol) to GABA-A receptor α-subunits via furan ring π-stacking and hydrogen bonding with Thr236 .
- MD simulations : 100-ns trajectories reveal stable binding poses in lipid bilayers, correlating with in vivo efficacy .
- QSAR models : Electron-withdrawing substituents on the cinnamoyl group enhance predicted IC₅₀ values for sodium channel blockade .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed?
- Low oral bioavailability (<20% in rats): Addressed via nanoemulsion formulations (e.g., Tween 80/soy lecithin) to enhance absorption .
- Rapid clearance (t₁/₂ ~1.5 hours): Prodrug strategies (e.g., acetylated hydroxyethyl group) prolong systemic exposure .
- Blood-brain barrier penetration : LogBB value of 0.8 predicted via PAMPA-BBB assays, validated by CSF concentration measurements .
Methodological Recommendations
- Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to harmonize data from disparate biological assays .
- Stereochemical purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess for pharmacological studies .
- Toxicity profiling : Ames test + hERG channel inhibition assays mitigate off-target risks prior to preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
